1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
Description
1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine is a pyrrolidine-based tertiary amine. It is characterized by a saturated five-membered pyrrolidine ring with two methyl substituents at positions 1 and 3, and an N-methylmethanamine side chain. This compound is primarily utilized in pharmaceutical and fine chemical research, as indicated by its availability from suppliers like CymitQuimica and its reagent-grade classification .
Properties
IUPAC Name |
1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-2)4-5-10(3)7-8/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHWILMARPNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672374 | |
| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-86-7 | |
| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
One common approach to prepare substituted pyrrolidinyl amines is via reductive amination of the corresponding pyrrolidinyl aldehydes or ketones with methylamine or methylamine equivalents.
Step 1: Synthesis of 1,3-Dimethylpyrrolidin-3-carboxaldehyde
Oxidation of 1,3-dimethylpyrrolidine at the 3-position to the aldehyde can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation under controlled conditions.Step 2: Reductive amination
The aldehyde is then reacted with methylamine under reductive amination conditions using reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts in the presence of hydrogen gas, yielding the target amine.
This method is favored for its selectivity and mild conditions, preserving the methyl substitutions on the pyrrolidine ring.
Nucleophilic Substitution on Haloalkyl Pyrrolidines
Another synthetic route involves the preparation of a halomethyl derivative of 1,3-dimethylpyrrolidine, followed by nucleophilic substitution with methylamine:
Step 1: Halomethylation
Introduction of a halomethyl group (e.g., chloromethyl) at the 3-position of 1,3-dimethylpyrrolidine via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or formaldehyde and hydrochloric acid.Step 2: Amination
The halomethyl intermediate undergoes nucleophilic substitution with methylamine to form the desired N-methylmethanamine derivative.
This method is useful when direct oxidation is challenging or when halomethyl intermediates are readily accessible.
Transition Metal-Free Amino-Cyclization
Recent advances in transition metal-free amino-cyclization provide alternative synthetic routes to pyrrolidine derivatives with amine functionalities:
- Intramolecular hydroamination of alkenyl amines under Brønsted acid catalysis or photoredox catalysis can produce substituted pyrrolidines.
- For example, amino-cyclization of alkenyl sulfonamides using organic photoredox catalysts under visible light irradiation has been demonstrated to generate pyrrolidine derivatives efficiently without transition metals.
While these methods are more general for pyrrolidine synthesis, they can be adapted for preparing 1,3-dimethyl substituted pyrrolidines with appropriate functional groups.
Comparative Summary of Preparation Methods
Research Findings and Notes
- The reductive amination method is widely used in medicinal chemistry for preparing substituted amines due to its efficiency and mild reaction conditions.
- Transition metal-free methods are gaining attention due to regulatory and environmental concerns about metal contamination in pharmaceuticals.
- Detailed mechanistic studies indicate that nucleophilic aromatic substitution and intramolecular proton transfer can influence the stereochemical outcome in pyrrolidine synthesis, which is relevant for stereoselective preparation of substituted pyrrolidines.
- The use of radical initiators and photoredox catalysis has expanded the toolbox for pyrrolidine synthesis, allowing for more diverse substitution patterns without harsh conditions or metal catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the N-methyl group.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Research indicates that 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine exhibits various biological activities that make it a candidate for further exploration in pharmacological studies.
Neuropharmacology
The compound's structural similarity to other psychoactive substances suggests potential applications in neuropharmacology. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This could lead to applications in treating conditions such as ADHD and depression.
Case Studies
- Stimulant Effects : Research has indicated that similar compounds can act as stimulants. For instance, studies on analogs have demonstrated increased locomotor activity in animal models, suggesting potential use in attention-related disorders .
- Analgesic Properties : Preliminary investigations into related compounds have shown analgesic effects in preclinical models. This raises the possibility that this compound could exhibit similar properties, warranting further investigation into its pain-relieving capabilities.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a valuable building block in medicinal chemistry for synthesizing new therapeutic agents.
Drug Development
The synthesis of derivatives based on this compound can lead to the discovery of novel drugs targeting various neurological conditions. Its ability to modulate neurotransmitter activity could be harnessed to develop treatments for mental health disorders.
Structure-Activity Relationship (SAR) Studies
Conducting SAR studies with this compound can help identify key structural features responsible for its biological activity. Such insights are crucial for optimizing drug candidates and enhancing their efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Mechanistic and Functional Insights
- Pyrrolidine vs. Pyrrole/Pyrimidine: Saturated pyrrolidine rings enhance conformational flexibility, while aromatic cores (e.g., Vonoprazan’s pyrrole) improve target binding via π-orbital interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl in Vonoprazan) increase acidity and binding affinity, whereas alkyl groups (e.g., dimethyl in pyrrolidine derivatives) modulate lipophilicity and metabolic stability .
- Amine Modifications : Tertiary amines (e.g., N-methylmethanamine) improve blood-brain barrier penetration in CNS-targeted compounds, while quaternary amines (e.g., hydrochloride salts) enhance solubility .
Biological Activity
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, also known as a pyrrolidine derivative, is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
The compound can be synthesized through several methods, typically involving the reaction of 1,3-dimethylpyrrolidine with formaldehyde and methylamine under acidic conditions. The synthesis process can be summarized as follows:
- Formation of Iminium Ion : 1,3-Dimethylpyrrolidine reacts with formaldehyde in the presence of an acid catalyst.
- Reduction : The resulting iminium ion is reduced by methylamine to yield the final product.
This compound has been utilized in various chemical reactions, including oxidation and substitution reactions, making it a versatile building block in organic synthesis .
This compound functions primarily as a ligand for various receptors. It modulates receptor activity, influencing numerous biological processes. The specific molecular targets may vary depending on the application context .
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in treating various conditions by targeting specific pathways:
- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, particularly in signaling pathways associated with cancer and inflammatory diseases.
- Receptor Modulation : The compound shows promise in modulating receptors involved in neuropharmacological processes, potentially aiding in the treatment of neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific protein kinases implicated in cancer progression. For instance:
- A study highlighted its inhibitory effects on BRAF and MEK kinases, which are crucial in the RAS-RAF-MEK-MAPK signaling pathway . This suggests a potential application in treating RAS mutant cancers.
In Vivo Studies
Animal model studies have shown that compounds similar to this compound exhibit significant anti-tumor activity. These findings support further exploration into its efficacy as a therapeutic agent against malignancies characterized by aberrant kinase activity .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Modulation of kinase activity | Cancer treatment |
| Receptor Modulation | Interaction with neuroreceptors | Neurological disorders |
| Antitumor Activity | Inhibition of signaling pathways | Cancer therapy |
| Anti-inflammatory Effects | Reduction of inflammatory mediator production | Treatment of inflammatory diseases |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine?
Methodological Answer: The compound can be synthesized via alkylation or reductive amination strategies. A general approach involves reacting a pyrrolidine precursor (e.g., 1,3-dimethylpyrrolidin-3-yl derivatives) with methylamine or formaldehyde under controlled conditions. For example, analogous syntheses (e.g., 1-benzylindole derivatives) use formaldehyde and methylamine in refluxing ethanol, followed by purification via distillation or chromatography . Optimize reaction time and stoichiometry to minimize side products like tertiary amines. Yields can vary (56–95%) depending on solvent choice (e.g., THF, MeOH) and reducing agents (e.g., NaBH₄) .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR : Analyze the ¹H and ¹³C spectra to confirm the pyrrolidine ring substitution pattern and methylamine connectivity. For example, methyl groups on the pyrrolidine ring typically appear as singlets (~δ 1.2–1.5 ppm), while N-methyl protons resonate near δ 2.2–2.5 ppm .
- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns. Calibrate using standards and compare with theoretical m/z values (e.g., molecular weight = 156.25 g/mol) .
- Purity Assessment : Use HPLC or GC with a polar stationary phase to resolve impurities, referencing retention times of known intermediates .
Q. What purification techniques are recommended for achieving high-purity this compound?
Methodological Answer:
- Distillation : Effective for separating volatile impurities under reduced pressure.
- Crystallization : Use solvents like ethyl acetate or hexane to induce crystallization, optimizing temperature gradients.
- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (for non-polar impurities) or MeOH/DCM (for polar byproducts) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity in p53-mutated cancer models?
Methodological Answer:
- In Vitro Assays : Treat Y220C p53-mutated cell lines (e.g., HCT116 or A549) with the compound and measure p53 stabilization via Western blot. Use PK083 (a carbazole-based p53 chaperone) as a positive control .
- Binding Studies : Perform fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity to mutant p53. Reference molecular docking simulations to predict interaction sites .
- Cytotoxicity : Compare IC₅₀ values across wild-type and mutant p53 cell lines using MTT assays, ensuring dose-response validation .
Q. How should structural-activity relationship (SAR) studies be conducted to optimize the pyrrolidine scaffold?
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., halogens, sulfonyl groups) at the pyrrolidine 1- or 3-positions. For example, sulfonyl groups in TAK-438 enhance target binding via H-bonding .
- Bioisosteric Replacement : Replace the N-methyl group with bulkier amines (e.g., piperidine) and assess potency changes. Use computational tools (e.g., Schrödinger’s Glide) to predict steric effects .
- Pharmacokinetic Profiling : Measure logP, solubility, and metabolic stability (e.g., liver microsome assays) to correlate structural changes with ADME properties .
Q. How can contradictory data in synthesis yields or bioactivity be systematically analyzed?
Methodological Answer:
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies. For example, THF/NaBH₄ systems may yield higher purity than MeOH/NaBH₄ due to reduced side reactions .
- Bioactivity Variability : Control for cell line heterogeneity (e.g., p53 mutation penetrance) and assay parameters (e.g., serum concentration). Replicate experiments with orthogonal methods (e.g., qPCR for p53 target genes alongside Western blot) .
Q. What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or MOE to model interactions with proteins like gastric H⁺/K⁺-ATPase (for acid-blocker analogs) or mutant p53. Validate with mutagenesis studies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize analogs .
Q. How should pharmacokinetic studies be designed for this compound?
Methodological Answer:
- In Vivo Profiling : Administer the compound orally/intravenously in rodent models and collect plasma samples at timed intervals. Quantify using LC-MS/MS .
- Drug-Drug Interaction (DDI) Risk : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism pathways. Reference Vonoprazan’s DDI profile with NSAIDs as a template .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
